molecular formula C9H9FO3 B13517943 2-Fluoro-3-methoxy-4-methylbenzoic acid

2-Fluoro-3-methoxy-4-methylbenzoic acid

Cat. No.: B13517943
M. Wt: 184.16 g/mol
InChI Key: MTSHAWUJTSEDPB-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxy-4-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto a benzoic acid core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methoxy group can be introduced via methylation of a hydroxy group, and the methyl group can be added through Friedel-Crafts alkylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and esterification reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-3-methoxy-4-methylbenzoic acid is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy and methyl groups can influence its lipophilicity and bioavailability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxybenzoic acid
  • 2-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-2-methylbenzoic acid

Comparison: 2-Fluoro-3-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-3-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

MTSHAWUJTSEDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)OC

Origin of Product

United States

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